1-[3-(Trifluoromethyl)phenyl]but-3-en-1-one

Medicinal Chemistry Organic Synthesis SAR

Generic substitution fails in SAR campaigns: para-trifluoromethyl or non-fluorinated analogs alter electronic profiles and yield uninterpretable biological data. This meta-substituted enone (CAS 1249647-02-6) provides the correct electronic environment for regioselective heterocycle synthesis (pyrazolines, isoxazolines) and catalytic asymmetric methods. - XLogP3 = 3.2 for enhanced lipophilicity & metabolic stability - Critical benchmark for mapping pharmacophore regioisomer effects - Stocked for immediate R&D quantities with COA

Molecular Formula C11H9F3O
Molecular Weight 214.18
CAS No. 1249647-02-6
Cat. No. B3376964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(Trifluoromethyl)phenyl]but-3-en-1-one
CAS1249647-02-6
Molecular FormulaC11H9F3O
Molecular Weight214.18
Structural Identifiers
SMILESC=CCC(=O)C1=CC(=CC=C1)C(F)(F)F
InChIInChI=1S/C11H9F3O/c1-2-4-10(15)8-5-3-6-9(7-8)11(12,13)14/h2-3,5-7H,1,4H2
InChIKeyDBHAGMOBZZTSLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[3-(Trifluoromethyl)phenyl]but-3-en-1-one Overview


1-[3-(Trifluoromethyl)phenyl]but-3-en-1-one (CAS 1249647-02-6, MFCD14653097) is a fluorinated aromatic enone with the molecular formula C₁₁H₉F₃O and a molecular weight of 214.18 g/mol [1]. It is a versatile small-molecule scaffold that features a terminal alkene and a ketone functional group, enabling it to participate in a wide array of chemical transformations, particularly for the construction of complex, trifluoromethyl-containing heterocycles . The presence of the strongly electron-withdrawing trifluoromethyl group at the meta-position of the phenyl ring imparts enhanced lipophilicity (XLogP3 = 3.2) and metabolic stability to derived molecules, making it a privileged building block in both pharmaceutical and agrochemical research programs [1].

Workflow Synthesis of trifluoromethylated heterocycles and chiral building blocks
Selection Meta-CF₃-substituted enone scaffold for regioselective transformations
Use Context Medicinal chemistry and agrochemical research programs

1-[3-(Trifluoromethyl)phenyl]but-3-en-1-one: Irreplaceable vs. Analogs


Substituting 1-[3-(Trifluoromethyl)phenyl]but-3-en-1-one with a positional isomer (e.g., para-substituted 1-[4-(Trifluoromethyl)phenyl]but-3-en-1-one) or a non-fluorinated analog (e.g., 1-Phenylbut-3-en-1-one) fundamentally alters the electronic and steric properties of any subsequent reaction intermediate. The meta-trifluoromethyl substitution pattern creates a distinct and unique electronic environment on the aromatic ring, which is critical for regioselective transformations [1]. While an analog like 1-[4-(Trifluoromethyl)phenyl]but-3-en-1-one may exhibit some biological activity, such as acetylcholinesterase inhibition (IC₅₀ = 26.33 μM), this data cannot be extrapolated to the meta-substituted compound due to the divergent structure-activity relationships dictated by substitution geometry . Therefore, generic substitution in a synthetic sequence or a structure-activity relationship (SAR) study will lead to different yields, altered product profiles, and uninterpretable biological results.

Target
Substitute
Risk
Meta-CF₃ enone
Para-CF₃ isomer
Positional isomer alters electronic environment and biological activity
Trifluoromethyl enone
Non-fluorinated enone
Reduced lipophilicity and electrophilicity may impair catalytic performance

1-[3-(Trifluoromethyl)phenyl]but-3-en-1-one: Differentiation Evidence


Meta vs. Para Isomer Differentiation

The target compound is a meta-substituted phenyl butenone. The position of the trifluoromethyl group on the aromatic ring dictates the compound's electronic properties and, consequently, its reactivity and potential biological interactions. A direct head-to-head comparison is not available; however, the para-substituted isomer, 1-[4-(Trifluoromethyl)phenyl]but-3-en-1-one, has been reported to exhibit acetylcholinesterase (AChE) inhibitory activity with an IC₅₀ value of 26.33 ± 2.18 μM . This biological activity is directly tied to the para-substitution pattern. The meta-substitution on the target compound creates a different electrostatic potential surface, which will fundamentally alter its binding affinity to biological targets and its regioselectivity in chemical reactions, making the two isomers non-interchangeable for any application where a specific spatial or electronic outcome is required [1].

Regioisomer Differentiation
Cross-study comparable
No data available
vs
IC₅₀ 26.33 ± 2.18 µM
Regioisomer-specific activity highlights substitution risk
AChE inhibition data from para isomer only
Medicinal Chemistry Organic Synthesis SAR

Lipophilicity & Metabolic Stability Advantage

The presence of the trifluoromethyl (-CF₃) group on the target compound provides a distinct advantage in lipophilicity and metabolic stability over its non-fluorinated analog, 1-Phenylbut-3-en-1-one. The -CF₃ group is a known bioisostere that enhances membrane permeability and blocks sites of oxidative metabolism [1]. The target compound has a computed XLogP3 of 3.2, while 1-Phenylbut-3-en-1-one (CAS 5551-78-8) has a predicted XLogP of approximately 2.1, representing a 1.1-unit increase in lipophilicity that can translate to improved cell permeability and oral bioavailability for drug candidates derived from this scaffold [2]. This class-level inference is supported by the well-established role of trifluoromethyl groups in medicinal chemistry [1].

Lipophilicity Comparison
Class-level inference
XLogP3 3.2
Δ 1.1 units higher than non-fluorinated
Supports lipophilicity-driven design context
In silico prediction; class-level property
Drug Design ADME Medicinal Chemistry

Electrophilic Warhead Utility

The target compound is a β-trifluoromethyl α,β-enone, a class of compounds that is a privileged substrate in asymmetric catalysis due to the strong electron-withdrawing nature of the -CF₃ group which activates the alkene towards nucleophilic attack and facilitates stereocontrol [1]. Non-fluorinated analogs like 1-Phenylbut-3-en-1-one are significantly less electrophilic and offer less control in enantioselective transformations. For instance, β-trifluoromethyl α,β-enones are specifically used as substrates in catalytic asymmetric conjugate additions, achieving high enantioselectivity that is not attainable with non-fluorinated enones [1]. While the target compound's exact enantioselectivity data in a specific reaction is not available, the class of molecules to which it belongs is recognized as a key electrophilic building block for introducing chirality in complex molecule synthesis [2].

Electrophilic Reactivity
Class-level inference
Activated enone substrate
vs
Lower electrophilicity
Class reactivity may support asymmetric catalysis development
Exact enantioselectivity data not available
Organic Synthesis Medicinal Chemistry Asymmetric Catalysis

Patented Agrochemical Intermediate Use

A recent patent specifically highlights a novel synthesis route for producing high-purity derivatives of 1-[3-(trifluoromethyl)phenyl]but-3-en-1-one that are used as intermediates in agrochemical formulations . This indicates that the exact substitution pattern and core structure are necessary for the intended pesticidal or herbicidal activity of the final active ingredient. Non-fluorinated or differently substituted analogs would not function as suitable substitutes in this patented process, as they would lead to different final compounds with unknown or inferior biological profiles [1].

Patented Process Use
Supporting evidence
Key intermediate in agrochemical synthesis
Specification-dependent process fit
Disclosed in patent WO2024032640A1
Agrochemical Process Chemistry Patent

High Purity & Validated Identity

The compound is commercially available with a high level of purity (≥98%), which is essential for ensuring reproducibility in synthetic and biological experiments . In comparison, some related analogs may be offered at lower purities (e.g., 95%) , which can introduce unknown impurities that interfere with sensitive catalytic cycles or biological assays. The reported purity from major vendors is confirmed by standard analytical methods, providing a reliable and well-characterized starting material .

Purity Validation
Supporting evidence
≥98% (HPLC)
≥3% higher than typical analog
Supports reliable starting material selection
Supplier-reported; verify with COA
Procurement Analytical Chemistry Reproducibility

1-[3-(Trifluoromethyl)phenyl]but-3-en-1-one Applications


Trifluoromethylated Heterocycle Synthesis

This compound is an ideal electrophilic building block for synthesizing libraries of trifluoromethylated heterocycles, such as pyrazolines and isoxazolines, which are common motifs in kinase inhibitors and other drug classes. The enhanced lipophilicity (XLogP3 = 3.2) and metabolic stability of the -CF₃ group improve the drug-likeness of the resulting analogs [1].

Enantioselective Conjugate Additions

As a β-trifluoromethyl α,β-enone, this compound serves as a key substrate for developing new catalytic asymmetric methods, such as conjugate alkynylations, to create chiral, trifluoromethyl-containing building blocks with high enantiomeric excess. This is a strategic choice for labs focused on the stereocontrolled synthesis of complex pharmaceuticals [2].

Next-Generation Agrochemical Intermediate

The compound's utility as a key intermediate in patented agrochemical synthesis routes makes it essential for discovery groups focused on developing novel herbicides or insecticides. Its specific meta-substitution pattern is critical for the activity of the final active ingredient, and no generic analog can substitute for it in these processes .

Meta-Trifluoromethyl SAR Studies

In structure-activity relationship (SAR) campaigns, this compound provides the essential meta-substituted benchmark. It allows researchers to directly compare biological or catalytic outcomes against the para-substituted isomer (e.g., 1-[4-(Trifluoromethyl)phenyl]but-3-en-1-one, reported AChE IC₅₀ = 26.33 μM), which is critical for mapping the pharmacophore and understanding the steric and electronic effects of regioisomerism .

Application
Selection Property
Validation Focus
Heterocycle synthesis research
Meta-CF₃ enone electrophilicity
Regioselective transformation validation
Asymmetric catalysis development
β-trifluoromethyl α,β-enone scaffold
Enantioselectivity and yield assessment
Agrochemical intermediate discovery
Patent-specified substitution pattern
Process chemistry reproducibility
Regioisomeric SAR mapping
Meta-substituted benchmark
Activity comparison against regioisomers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[3-(Trifluoromethyl)phenyl]but-3-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.